molecular formula C20H24N2O4 B11692101 N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide

N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide

Cat. No.: B11692101
M. Wt: 356.4 g/mol
InChI Key: MWSBXDXXNMRDHT-UHFFFAOYSA-N
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Description

N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide: is a synthetic organic compound with the molecular formula C20H24N2O4 and a molecular weight of 356.425 g/mol . This compound is characterized by its complex structure, which includes benzoylamino and benzamide functional groups connected through ethoxy linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzoylamino and benzamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethoxy linkages provide flexibility and enhance the compound’s ability to interact with various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide is unique due to its specific combination of benzoylamino and benzamide groups connected through ethoxy linkages. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-[2-(2-benzamidoethoxy)ethoxy]ethyl]benzamide

InChI

InChI=1S/C20H24N2O4/c23-19(17-7-3-1-4-8-17)21-11-13-25-15-16-26-14-12-22-20(24)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24)

InChI Key

MWSBXDXXNMRDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOCCOCCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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